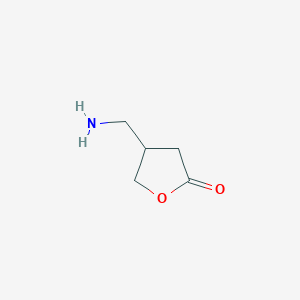

4-(aminomethyl)dihydrofuran-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(aminomethyl)dihydrofuran-2(3H)-one is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

The compound 4-(aminomethyl)dihydrofuran-2(3H)-one, a heterocyclic organic compound, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry and synthetic methodologies, supported by comprehensive data tables and documented case studies.

Antiepileptic Drug Synthesis

One of the most significant applications of this compound is its role as an intermediate in the synthesis of Brivaracetam , an antiepileptic drug. The synthesis of Brivaracetam involves the asymmetric synthesis of 4-propyldihydrofuran-2(3H)-one, which is derived from this compound. This drug is known for its improved pharmacokinetic properties compared to its predecessor, Levetiracetam, including reduced side effects such as irritability and depression .

Synthesis of Other Bioactive Compounds

This compound has also been utilized in the synthesis of various bioactive compounds. For instance, it serves as a precursor for the synthesis of substituted tetrahydroisoquinolines, which exhibit diverse pharmacological activities. The transformation involves reactions such as reduction and cyclization to yield compounds with potential therapeutic effects .

General Synthetic Routes

The compound can be synthesized through several methodologies, often involving multi-step processes that include condensation, reduction, and cyclization reactions. A notable synthetic route includes:

- Starting Materials : Utilizing readily available precursors such as aldehydes and amines.

- Reaction Conditions : Employing various solvents and temperatures to optimize yields.

- Purification : Techniques such as column chromatography are often used to isolate the desired product .

Case Study 1: Synthesis of Brivaracetam

In a documented case study, researchers developed an efficient synthetic route for Brivaracetam that included the formation of 4-propyldihydrofuran-2(3H)-one from this compound. The process demonstrated high enantioselectivity and yield, showcasing the compound's utility in pharmaceutical applications .

Case Study 2: Tetrahydroisoquinoline Derivatives

Another study focused on synthesizing various tetrahydroisoquinoline derivatives from this compound. The researchers reported successful transformations that resulted in compounds with significant biological activity, indicating the compound's potential in drug discovery .

Comparative Data Table

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The aminomethyl group (–CH₂NH₂) participates in nucleophilic substitution reactions, enabling derivatization for pharmaceutical applications.

Key Findings:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to form secondary amines. Yields range from 65–85% depending on the alkylating agent .

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions. Reported yields: 70–90% .

Example Reaction Table :

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 50°C | N-Methyl derivative | 78% | |

| Acylation | Acetyl chloride, NaOH, H₂O/THF | Acetylated amide | 85% |

Oxidation and Reduction

The lactone ring and aminomethyl group undergo redox transformations:

Oxidation:

-

Lactone Ring : Resists mild oxidants (e.g., KMnO₄) but decomposes under strong oxidative conditions (CrO₃/H₂SO₄).

-

Aminomethyl Group : Oxidized to nitriles using MnO₂ or nitro groups with HNO₃ .

Reduction:

-

Catalytic Hydrogenation : Converts the lactone to a diol (e.g., 4-(aminomethyl)butane-1,4-diol) using Pd/C or Raney Ni. Yields: 80–92% .

Key Data :

4 Aminomethyl dihydrofuran 2 3H oneEtOHH2,Pd C4 Aminomethyl butane 1 4 diol(90% yield)[8]

Cyclization and Ring-Opening Reactions

The lactone ring’s reactivity enables ring-opening polymerization or functionalization:

-

Acid-Catalyzed Cyclization : Forms fused bicyclic structures (e.g., morpholine derivatives) with H₂SO₄ or TsOH .

-

Base-Mediated Ring Opening : Reacts with NaOH to yield carboxylate salts, which can be reprotonated to linear acids .

Example Pathway :

LactoneHCl H2O4 Aminomethyl butanoic acid[10]

Multicomponent Reactions (MCRs)

The compound participates in bioinspired MCRs for complex heterocycles:

-

Furan-Thiol-Amine Reaction : Combines with thiols and amines via cis-2-butene-1,4-dial intermediates to form pyrrole derivatives (e.g., 3-thio-N-pyrroles). Yields: 60–75% .

Mechanism :

-

Thiol addition to the furan-derived dialdehyde.

-

Amine-mediated Schiff base formation.

Reagents :

Mannich Reaction

The aminomethyl group facilitates Mannich reactions with aldehydes and ketones:

-

Forms β-amino carbonyl derivatives under CuCl₂ catalysis. Yields: 70–85% .

-

Example : Reaction with paraformaldehyde and piperidine yields substituted dihydrofuranones .

Biological Interactions

While not a direct reaction, the compound modulates enzymes via:

-

Glycosylation Inhibition : Competes with nucleotide sugars in carbohydrate-active enzymes.

-

Metabolic Pathway Interference : Acts as a transition-state analog in hydrolases.

Eigenschaften

IUPAC Name |

4-(aminomethyl)oxolan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-2-4-1-5(7)8-3-4/h4H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVURSDGVOVZEPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.